Vernolepin

Description

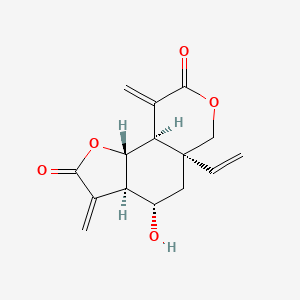

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYQXAXVZGMFNW-MVIRXUPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075146 | |

| Record name | Vernolepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-37-5, 59598-29-7 | |

| Record name | (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolepin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLEPIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vernolepin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernolepin, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer activity. It delves into its impact on key signaling pathways, including the JAK2/STAT3 and NF-κB pathways, and its role in inducing apoptosis and cell cycle arrest. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory and anticancer properties. This compound, isolated from species of the Vernonia genus, has emerged as a promising candidate for cancer therapy. Its mechanism of action is multifaceted, involving the modulation of critical cellular processes that govern cancer cell proliferation, survival, and death. This guide aims to provide a detailed technical examination of these mechanisms to support further research and development efforts.

Cytotoxicity of this compound

This compound exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in various studies, highlighting its efficacy in inhibiting cancer cell proliferation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| JIMT-1 | Breast Cancer | 11.13 ± 1.17 | [1] |

| MCF-7 | Breast Cancer | Varies by study | [1] |

| A549 | Lung Carcinoma | Not explicitly stated, but cytotoxic effects observed at 10-60 µM | |

| HepG2 | Liver Cancer | Not explicitly stated, but induced apoptosis in a dose-dependent manner |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Core Mechanisms of Action

This compound's anticancer effects are primarily attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in a dose-dependent manner in several cancer cell lines.[2] This process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Key Molecular Events in this compound-Induced Apoptosis:

-

Generation of Reactive Oxygen Species (ROS): While direct studies on this compound are limited, related sesquiterpene lactones like vernodalin (B1205544) have been shown to increase the production of ROS within cancer cells.[3] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering the apoptotic cascade.[4]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. This compound is suggested to shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2 expression, leading to mitochondrial outer membrane permeabilization.

-

Mitochondrial Dysfunction and Cytochrome c Release: The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3]

Table 2: Quantitative Data on this compound-Induced Apoptosis

| Cancer Cell Line | Treatment Condition | Parameter Measured | Result |

| HepG2 | Dose-dependent this compound | Apoptotic cells (Annexin V+) | Increase in the percentage of apoptotic cells |

| A549 | Cytotoxic doses of this compound | Apoptotic cells | Increased number of apoptotic cells |

Experimental Workflow for Apoptosis Analysis

Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest appears to be dose-dependent.

-

G0/G1 Phase Arrest: At sub-cytotoxic concentrations, this compound has been observed to cause an arrest in the G0/G1 phase of the cell cycle. This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of cyclins such as Cyclin D1 and its partner CDK4.[5][6]

-

G2/M Phase Arrest: At cytotoxic concentrations, this compound induces a more pronounced arrest at the G2/M checkpoint.[2] This is typically linked to the downregulation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | Normal Distribution | Normal Distribution | Normal Distribution |

| Sub-cytotoxic this compound | Increased | Decreased | No significant change |

| Cytotoxic this compound | Decreased | No significant change | Significantly Increased |

Experimental Workflow for Cell Cycle Analysis

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is common in many cancers and is associated with tumor progression.

This compound has been shown to inhibit the JAK2/STAT3 pathway in A549 lung cancer cells. Molecular docking studies suggest that this compound can directly interact with the FERM domain of the JAK2 protein, likely through the formation of hydrogen bonds. This interaction is thought to inactivate the kinase activity of JAK2.

Mechanism of JAK2/STAT3 Inhibition:

-

Direct Interaction with JAK2: this compound binds to the FERM domain of JAK2.

-

Inhibition of JAK2 Phosphorylation: This binding prevents the autophosphorylation and activation of JAK2.

-

Suppression of STAT3 Phosphorylation: Inactive JAK2 is unable to phosphorylate STAT3 at the Tyr705 residue.

-

Inhibition of STAT3 Dimerization and Nuclear Translocation: Unphosphorylated STAT3 cannot dimerize and translocate to the nucleus.

-

Downregulation of Target Gene Expression: The lack of nuclear STAT3 leads to the decreased transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Survivin) and cell cycle regulators (e.g., Cyclin D1).

Signaling Pathway of this compound-Mediated JAK2/STAT3 Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Over-expression of cyclin D1 regulates Cdk4 protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential expression and regulation of Cyclin D1 protein in normal and tumor human cells: association with Cdk4 is required for Cyclin D1 function in G1 progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Vernolepin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolepin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, its physicochemical properties, and its interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound is primarily isolated from plants of the Vernonia genus, which belongs to the Asteraceae family. The most well-documented sources are:

-

Vernonia amygdalina : Commonly known as bitter leaf, this plant is widely distributed in tropical Africa and is used in traditional medicine to treat various ailments.[1] The dried fruit of Vernonia amygdalina has been reported to contain approximately 0.09% this compound.[2] Other parts of the plant, including the leaves, stems, and roots, also serve as sources of this compound, although quantitative yields from these parts are less consistently reported.[3][4]

-

Vernonia hymenolepis : This species is another significant source of this compound and has been utilized in initial studies leading to the isolation and characterization of the compound.[5]

While other species of Vernonia may also contain this compound, V. amygdalina and V. hymenolepis are the most extensively studied and commercially viable sources.

Physicochemical Properties

This compound is a colorless, crystalline compound with the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₅ | [6] |

| Molecular Weight | 276.28 g/mol | [6] |

| IUPAC Name | (3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | [6] |

| XLogP3 | 1.3 | [6] |

| Melting Point | Data not consistently available in searched literature. | |

| Solubility | Data not consistently available in searched literature. |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation.

Protocol 1: Extraction of this compound from Vernonia amygdalina

This protocol is adapted from established methods for the extraction of sesquiterpene lactones from plant materials.[2][7]

Materials:

-

Dried and powdered plant material (e.g., fruits or leaves of Vernonia amygdalina)

-

Petroleum ether

-

10% Aqueous methanol

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.

-

Extract the material with chloroform for 16-24 hours.

-

Concentrate the chloroform extract using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Dissolve the crude chloroform extract in a minimal amount of chloroform.

-

Transfer the solution to a separatory funnel.

-

Perform a liquid-liquid extraction by partitioning the extract between petroleum ether and 10% aqueous methanol.

-

Collect the methanolic layer, which will contain the more polar compounds, including this compound.

-

Concentrate the methanolic extract using a rotary evaporator.

-

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the purification of the this compound-containing extract using column chromatography.[8][9][10][11]

Materials:

-

Concentrated methanolic extract from Protocol 1

-

Silica (B1680970) gel (60-120 mesh)

-

Glass chromatography column

-

Elution solvents: A gradient of chloroform and acetone (B3395972) (or other suitable solvent systems)

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar elution solvent.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the concentrated methanolic extract in a minimal amount of the initial elution solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution and Fraction Collection:

-

Begin elution with the least polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of acetone in chloroform).

-

Collect fractions of the eluate in separate tubes.

-

-

Monitoring by TLC:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system.

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure this compound (identified by a single spot with a consistent Rf value).

-

-

Final Purification:

-

Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether).[2]

-

Protocol 3: Spectroscopic Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.[12][13][14][15]

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to observe electronic transitions within the molecule.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily implicated in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[16][17][18][19][20]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway, leading to apoptosis and reduced cell proliferation in cancer cells.[21][22][23][24][25]

Interference with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to interfere with this pathway, contributing to its anticancer effects.[26][27][28][29][30]

Experimental Workflow

The overall workflow for the isolation and characterization of this compound from its natural source is summarized in the following diagram.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer drug development. This guide provides a comprehensive technical overview of its natural sources, detailed methodologies for its isolation and characterization, and insights into its molecular mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. Isolation and pharmacological characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Profile and Pharmacological Activity of Vernonia amygdalina Delile Stem Bark Extracts Using Different Solvent Extraction | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 5. Sesquiterpene lactones and other constituents of Vernonia species from ethiopia (1994) | Berhanu M. Abegaz | 16 Citations [scispace.com]

- 6. (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo(2,3-f)(2)benzopyran-2,8(3H)-dione | C15H16O5 | CID 442322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. columbia.edu [columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. {Supplementary Data} [rsc.org]

- 13. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, spectroscopic characterization and semi-empirical calculations for a low spin carbonyl, pyridine(alpha-iminooxime)iron(II) macrocyclic complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 20. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 24. mdpi.com [mdpi.com]

- 25. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies-New Therapeutic Possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 27. mdpi.com [mdpi.com]

- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Biological Activity of Vernolepin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolepin is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse and potent biological activities. [1]Isolated from plants of the Vernonia genus, such as Vernonia hymenolepis and Vernonia amygdalina, this compound has garnered significant interest in the scientific community for its potential as a therapeutic agent. [2][3]This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anticancer and anti-inflammatory properties. It includes quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved in its mechanism of action.

Anticancer Activity

This compound exhibits significant cytotoxic and cytostatic effects against a range of human cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell populations.

Cytotoxicity

This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| JIMT-1 | Breast Cancer | 1.7 ± 0.3 | [4] |

| MCF-7 | Breast Cancer | 4.4 ± 1.1 | [4] |

| A549 | Lung Carcinoma | Not specified, but cytotoxic effects observed | [5] |

| HepG2 | Liver Cancer | Not specified, but apoptosis induced | [2] |

Effects on Cell Cycle and Apoptosis

This compound has been shown to modulate cell cycle progression in a dose-dependent manner. [5]At sub-cytotoxic concentrations, it can induce a G0/G1 phase arrest in A549 lung cancer cells. [5]However, at higher, cytotoxic doses, it causes an arrest in the G2/M phase, which is correlated with the induction of apoptosis. [2][5]In HepG2 liver cancer cells, this compound treatment leads to a dose-dependent increase in apoptosis. [2] The apoptotic mechanism is believed to be similar to that of other sesquiterpene lactones like Vernodalin (B1205544), which involves the intrinsic pathway. This pathway is initiated by an increase in reactive oxygen species (ROS), leading to a reduction in mitochondrial membrane potential and the release of cytochrome c. [6][7]This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. [6]

Activity Against Cancer Stem Cells and Cell Migration

This compound has also shown activity against cancer stem cells (CSCs), a sub-population of tumor cells responsible for self-renewal and differentiation, which are often resistant to conventional therapies. In a study using JIMT-1 breast cancer cells, treatment with this compound significantly reduced the aldehyde dehydrogenase (ALDH) expressing cancer stem cell sub-population. [1][4]Furthermore, this compound was found to significantly inhibit the migration of JIMT-1 cells, a crucial process in cancer metastasis. [1][4]

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-documented, and they are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. [[“]]NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. While direct studies on this compound's anti-inflammatory mechanism are limited, a related compound, 11β,13-dihydrovernodalin, has been shown to significantly inhibit the TNF-α-induced translocation of NF-κB to the nucleus. [1][4]This suggests that this compound likely shares a similar mechanism of action, interfering with the activation of this critical inflammatory pathway.

Other Biological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has been reported to possess other notable biological properties:

-

Anti-platelet Activity : this compound inhibits platelet aggregation induced by various agents, including arachidonic acid, ADP, and collagen.

-

Antitrypanosomal Activity : It has shown activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis.

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. The following sections detail these mechanisms and provide visual representations.

General Apoptosis Induction Pathway

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The process is initiated by cellular stress, leading to the activation of a caspase cascade and programmed cell death.

Caption: Intrinsic pathway of apoptosis induced by this compound.

Inhibition of the JAK/STAT3 Pathway

The JAK/STAT3 pathway is a critical signaling cascade for cell proliferation and survival, and its constitutive activation is common in many cancers. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. [5]

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Inhibition of the NF-κB Pathway

This compound is thought to inhibit the canonical NF-κB pathway, a central mediator of inflammation. This likely occurs through the alkylation of key signaling proteins, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following sections provide an overview of the standard methodologies used to assess the biological activity of this compound.

Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment : The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Reagent Addition : After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

Incubation : The plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan (B1609692) product.

-

Solubilization and Measurement : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Treatment : Cells are treated with sub-cytotoxic and cytotoxic concentrations of this compound for a defined period (e.g., 24 hours).

-

Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining : The fixed cells are washed and then stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase A to remove RNA.

-

Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Analysis : The resulting data is displayed as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment : Cells are treated with this compound at various concentrations for a specific time.

-

Harvesting : Both adherent and floating cells are collected and washed with cold PBS.

-

Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry.

-

Data Interpretation :

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

General Experimental Workflow

The typical workflow for investigating the biological activity of a compound like this compound involves a series of in vitro assays to characterize its effects on cancer cells.

References

- 1. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JAK2/STAT3-mediated dose-dependent cytostatic and cytotoxic effects of sesquiterpene lactones from Gymnanthemum extensum on A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 7. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

Vernolepin: A Technical Whitepaper on its Discovery, Chemical Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernolepin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its potent biological activities, including its antitumor properties. This technical guide provides a comprehensive overview of the discovery of this compound, its intricate chemical structure, and a detailed examination of its mechanism of action, with a focus on its modulation of key cellular signaling pathways. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual representations of its molecular interactions to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first isolated in the late 1960s by the research group of S. Morris Kupchan from the plant Vernonia hymenolepis, a member of the Asteraceae family.[1] The discovery was a result of a large-scale screening program for tumor inhibitors from plant sources. The initial studies revealed that this compound possesses significant in vitro cytotoxicity against cells from human carcinoma of the nasopharynx and in vivo tumor inhibitory activity against Walker intramuscular carcinosarcoma in rats.

Plant Source: Vernonia hymenolepis

Vernonia hymenolepis A. Rich. is a plant species native to Africa and has been used in traditional medicine for various ailments. It is a member of the large genus Vernonia, which comprises about 350 species. The leaves of some Vernonia species are consumed as vegetables and are known for their bitter taste. The isolation of this compound from this plant highlighted the potential of traditional medicinal plants as a source of novel therapeutic agents.

Pioneering Research by Kupchan et al.

The seminal work by Kupchan and his colleagues laid the foundation for all subsequent research on this compound. Their publications in the Journal of Organic Chemistry and the Journal of the American Chemical Society detailed the isolation, purification, and structural elucidation of this novel compound.[1]

Chemical Structure and Properties

This compound (C₁₅H₁₆O₅) is a sesquiterpene lactone characterized by a complex and highly oxygenated elemanolide-type skeleton. Its structure was definitively established through a combination of spectroscopic methods and confirmed by X-ray crystallography of its p-bromobenzenesulphonate derivative. The total synthesis of (±)-vernolepin by the research groups of Grieco and Danishefsky in the 1970s further corroborated its proposed structure.[2][3][4]

Structural Features

The key structural features of this compound include:

-

Two α-methylene-γ-lactone moieties: These electrophilic groups are crucial for its biological activity, acting as Michael acceptors for nucleophilic residues in biological macromolecules.

-

A vinyl group and a secondary hydroxyl group.

-

A cis-fused decalin ring system.

The presence of multiple chiral centers results in a complex stereochemistry that has been a significant challenge for synthetic chemists.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₅ |

| Molecular Weight | 276.28 g/mol |

| Appearance | Colorless prisms |

| CAS Number | 18542-37-5 |

Experimental Protocols

This section provides a detailed description of the methodologies used for the isolation, characterization, and biological evaluation of this compound, based on the foundational work in the field.

Isolation of this compound from Vernonia hymenolepis

The following protocol is a composite representation of the methods described by Kupchan et al.

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: Dried and finely ground aerial parts of Vernonia hymenolepis are used as the starting material.

-

Extraction: The powdered plant material is subjected to continuous extraction with chloroform for an extended period (e.g., 48 hours) in a large-scale Soxhlet apparatus.

-

Solvent Partitioning: The resulting chloroform extract is concentrated and then partitioned between petroleum ether and 10% aqueous methanol. The methanol layer, containing the more polar compounds including this compound, is collected.

-

Column Chromatography: The dried methanol extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with acetone (B3395972) or methanol.

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Bioactivity-Guided Fractionation: The collected fractions are screened for biological activity (e.g., cytotoxicity against a cancer cell line) to guide the purification process.

-

Further Purification: The biologically active fractions are combined and subjected to further chromatographic purification, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure this compound.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as chloroform-petroleum ether, to yield colorless prisms.

Structural Elucidation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon skeleton and the connectivity of protons and carbons. Detailed analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the complete assignment of the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the different functional groups present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the lactone rings, and carbon-carbon double bonds (C=C).

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable derivative (e.g., the p-bromobenzenesulphonate) provides the definitive three-dimensional structure and stereochemistry of the molecule.[1]

Cytotoxicity Assays (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

References

- 1. Sesquiterpenoids. Part XI. X-ray determination of the structure of this compound p-bromobenzenesulphonate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Letter: A remarkable epoxide opening. An expeditious synthesis of this compound and vernomenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Therapeutic Potential of Vernonia amygdalina Extracts: A Technical Guide for Drug Development Professionals

Executive Summary: Vernonia amygdalina Delile, a perennial shrub from the Asteraceae family, is a cornerstone of traditional African medicine, where it is used to treat a wide range of ailments, including fever, diabetes, and gastrointestinal issues.[1][2] Modern scientific investigation has substantiated many of these traditional claims, revealing a rich phytochemical profile responsible for its diverse pharmacological activities. Extracts from the plant, particularly from the leaves, have demonstrated significant anticancer, antimalarial, antidiabetic, antioxidant, and anti-inflammatory properties.[2][3] The primary bioactive compounds contributing to these effects include sesquiterpene lactones (such as vernolide (B1233872) and vernodalol), flavonoids (luteolin, isorhamnetin), alkaloids, saponins (B1172615), and various phenolic compounds.[4][5] Mechanistic studies have begun to elucidate the pathways through which these extracts exert their effects, such as the induction of apoptosis in cancer cells via caspase-dependent pathways and the modulation of key metabolic enzymes.[6][7] This technical guide provides a comprehensive overview of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support further research and development of Vernonia amygdalina as a source for novel therapeutic agents.

Introduction

Vernonia amygdalina (commonly known as bitter leaf) is a shrub that grows throughout tropical Africa and is also found in parts of Asia.[4][8] It is widely used both as a vegetable and a medicinal herb.[9][10] Traditional medicine practitioners utilize various parts of the plant to treat diseases such as malaria, diabetes, bacterial infections, and inflammation.[2][3] The bitter taste of the leaves, attributed to compounds like saponins and alkaloids, is often considered an indicator of their potency.[5] The plant's therapeutic efficacy is linked to its complex mixture of bioactive compounds.[4] This guide synthesizes the existing scientific literature on V. amygdalina, focusing on its phytochemical composition, pharmacological activities, and the experimental evidence that underscores its potential in modern drug discovery.

Phytochemical Composition

The therapeutic properties of V. amygdalina are derived from its diverse array of secondary metabolites. The specific type and quantity of these compounds can vary based on geographical location, extraction method, and solvent used.[4][11] The primary classes of phytochemicals identified are detailed below.

Table 1: Key Phytochemical Constituents of Vernonia amygdalina

| Phytochemical Class | Specific Compounds Identified | Associated Pharmacological Activities | References |

|---|---|---|---|

| Sesquiterpene Lactones | Vernolide, Vernodalol, Hydroxyvernolide, Vernomygdin, Vernolepin | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant | [3][4][12] |

| Flavonoids | Luteolin, Luteolin 7-O-β-glucoside, Isorhamnetin, Apigenin | Antioxidant, Anti-inflammatory, Anticancer, Antidiabetic | [3][4][13] |

| Alkaloids | Unspecified (e.g., 139 mg/g reported in one study) | Antimicrobial, Anticancer | [4][5][14] |

| Saponins | Unspecified (e.g., 6-60 mg/g reported in studies) | Antimicrobial, Anti-inflammatory | [4][13][14] |

| Phenolic Compounds | Tannins, Phenols | Antioxidant, Antimicrobial, Anticancer | [4][5][14] |

| Steroids & Triterpenoids | Steroidal glycosides, Ingenol-3-angelate | Anticancer, Anti-inflammatory | [3][5] |

| Other Compounds | Glucuronolactone, Vernoamyosides A & B, Phytate, Oxalate | Various |[3][4] |

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

Extracts of V. amygdalina have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanisms involve the induction of apoptosis and cell cycle arrest.

-

Mechanism of Action: Studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) show that V. amygdalina extract inhibits proliferation in a time- and dose-dependent manner.[6][7] The mechanism involves:

-

Apoptosis Induction: The extract triggers both extrinsic and intrinsic apoptotic pathways, confirmed by an increase in Annexin V-positive cells.[6][7][15] This process is mediated through a caspase-dependent pathway.[6][7]

-

Cell Cycle Arrest: In MCF-7 cells, the extract induces a G1/S phase cell cycle arrest.[6][8] This is associated with increased levels of p21 and decreased levels of cyclin D1 and cyclin E.[6][7] Notably, this action occurs through a p53-independent pathway.[6][7]

-

ER-α Inhibition: The extract has been shown to inhibit the expression of Estrogen Receptor-alpha (ER-α) and its downstream target, Akt, which is significant as a majority of breast cancers are ER-α positive.[6]

-

Antimalarial Activity

V. amygdalina is widely used in traditional medicine to treat malaria.[2][16] In vivo and in vitro studies have confirmed its antiplasmodial properties.

-

Mechanism of Action: The antimalarial activity is attributed to the presence of bioactive compounds that can suppress parasitemia.[16] Leaf extracts have been shown to significantly inhibit the maturation of Plasmodium falciparum schizonts in vitro.[17] In mouse models infected with Plasmodium berghei, extracts have demonstrated significant chemosuppressive activity, reducing parasite load and prolonging survival time.[18][19]

Antidiabetic Activity

Numerous preclinical studies support the use of V. amygdalina for managing diabetes mellitus.[20][21]

-

Mechanism of Action: The extracts exert their effects through multiple pathways:

-

Hypoglycemic Effect: They significantly reduce fasting blood glucose levels in diabetic rat models.[22][23]

-

Hypolipidemic Effect: Treatment with the extract leads to a significant reduction in serum triglycerides, total cholesterol, and LDL levels, while increasing HDL levels.[20][23][24]

-

Antioxidant Action: V. amygdalina helps mitigate oxidative stress associated with diabetes by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[20][22]

-

Pancreatic Protection: Some studies suggest that the extracts may help in the regeneration of pancreatic β-cells, which are responsible for insulin (B600854) production.[20]

-

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of V. amygdalina are foundational to many of its therapeutic applications.[3][13]

-

Mechanism of Action:

-

Anti-inflammatory: The plant's extracts have been shown to inhibit mediators of acute inflammation.[13] This may be due to the inhibition of cyclooxygenase (COX) enzymes and the biosynthesis of prostaglandins (B1171923) (PGE2 and PGD2).[13] For instance, an acetone (B3395972) leaf extract significantly reduced paw edema induced by carrageenan and histamine (B1213489) in rats.[13]

-

Antioxidant: The high content of flavonoids (like luteolin) and phenolic compounds allows the extracts to be potent free radical scavengers, as demonstrated in DPPH and ABTS assays.[11][13][25]

-

Quantitative Bioactivity Data

The following tables summarize quantitative data from various preclinical studies, highlighting the potency of V. amygdalina extracts.

Table 2: Anticancer Activity of V. amygdalina Extracts (in vitro)

| Extract Type | Cancer Cell Line | Assay | Key Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Methanol (B129727) | HeLa (Cervical) | - | 21.72 µg/mL | [14] |

| Ethanol (B145695) | MCF-7 (Breast) | MTT | 67 µg/mL (at 72h) | [8] |

| Green-Synthesised AgNPs | MCF-7 (Breast) | MTT | 6.11 µg/mL (at 72h) | [8] |

| Not Specified | THP-1 (Myeloid Leukemia) | - | 24.17 µg/mL | [26] |

| Not Specified | MOLM-13 (Myeloid Leukemia) | - | 11.45 µg/mL | [26] |

| Not Specified | MV4-11 (Myeloid Leukemia) | - | 16.08 µg/mL | [26] |

| Ethyl Acetate (Stem Bark) | PANC-1 (Pancreatic) | MTT | 33.83 µg/mL |[11] |

Table 3: Antimalarial Activity of V. amygdalina Extracts

| Extract Type | Model | Test Type | Dosage | Parasitemia Suppression | Reference |

|---|---|---|---|---|---|

| Ethanolic (Leaf) | P. berghei (mice) | 4-Day Suppressive | 500 mg/kg | 67% | [18] |

| Ethanolic (Root Bark) | P. berghei (mice) | 4-Day Suppressive | 500 mg/kg | 53.5% | [18] |

| 80% Methanol (Leaf) | P. berghei (mice) | 4-Day Suppressive | 600 mg/kg/day | 37.67% | [16] |

| Ethanolic (Leaf) | P. berghei (mice) | 4-Day Suppressive | 300 mg/kg | 77.0% | [19] |

| Ethanolic (Leaf) | P. berghei (mice) | Curative (Rane Test) | 300 mg/kg | 75.8% | [19] |

| Ethanolic (Leaf) | P. falciparum (in vitro) | Schizont Maturation | - | IC₅₀: 11.2 µg/mL | [17] |

| Aqueous (Leaf) | P. falciparum (in vitro) | Schizont Maturation | - | IC₅₀: 13.6 µg/mL |[17] |

Table 4: Antidiabetic Effects of V. amygdalina Extracts (in vivo)

| Extract Type | Model | Duration | Dosage | Key Findings | Reference |

|---|---|---|---|---|---|

| Methanolic (Leaf) | Alloxan-induced rats | 28 days | 200 & 400 mg/kg | Significantly reduced blood glucose, TGs, and cholesterol; increased HDL. | [23] |

| Methanolic (Leaf) | Alloxan-induced rats | 28 days | 200 & 400 mg/kg | Decreased serum creatinine (B1669602) and BUN; increased kidney GSH. | [20] |

| Aqueous (Leaf) | Alloxan-induced rats | 14 days | Not specified | Significantly decreased fasting glucose, serum TGs, and LDL. | [24] |

| Not Specified | STZ-induced rats | - | Dose-dependent | Reduced fasting blood glucose and HbA1c; increased insulin and SOD activity. |[22] |

Table 5: Antimicrobial Activity of V. amygdalina Extracts

| Extract Type | Microorganism | Assay | Key Result | Reference |

|---|---|---|---|---|

| Aqueous (Leaf) | S. aureus, E. coli, P. aeruginosa, Klebsiella spp., C. albicans | Agar (B569324) Well Diffusion | MIC: 12.5 - 50 mg/mL | [27] |

| Ethanolic (Leaf) | S. aureus, E. coli, P. aeruginosa, Klebsiella spp., C. albicans | Agar Well Diffusion | MIC: 12.5 - 50 mg/mL | [27] |

| Not Specified | E. coli | - | Inhibition zones: 2.93 - 3.5 mm (at 0.5-2% conc.) | [14] |

| Not Specified | S. typhi | - | Inhibition zones: 9.5 - 17 mm (at 12.5-100 mg/mL) |[1] |

Experimental Methodologies

Replicability and standardization are crucial in drug development. This section outlines common protocols used in the study of V. amygdalina.

Extraction Protocols

-

Maceration: Powdered plant material (e.g., 50 g) is mixed with a solvent (e.g., 250 mL of ethanol or ethyl acetate) and agitated on an orbital shaker for a period of up to 3 days. The mixture is then filtered and concentrated using a rotary evaporator.[28]

-

Soxhlet Extraction: Dried, powdered leaves (e.g., 100 g) are placed in a Soxhlet apparatus and extracted with a solvent (e.g., 1000 mL of 60% v/v ethanol) for a specified duration (e.g., 4 hours). The resulting extract is filtered and concentrated.[29]

-

Aqueous Decoction (Traditional Method): Fresh green leaves (e.g., 20 g) are boiled in water (e.g., 500 mL) for approximately 20 minutes. The decoction is then cooled and filtered for use.[30]

-

Microwave-Assisted Extraction (MAE): This modern technique uses microwave energy to heat the solvent and plant material, accelerating the extraction of bioactive compounds. Optimal conditions identified in one study were an irradiation time of 4 minutes, microwave power of 558 W, a feed-to-solvent ratio of 1:10 g/mL, and an ethanol concentration of 76%.[31]

In Vitro Assay Protocols

-

Anticancer - MTT Assay: Human breast cancer cells (MCF-7, MDA-MB-231) are seeded in 96-well plates and treated with various concentrations of the V. amygdalina extract for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed by adding MTT reagent, which is converted by viable cells into a purple formazan (B1609692) product, measured spectrophotometrically.[6][7]

-

Apoptosis - Annexin V-FITC/PI Assay: Cells treated with the extract are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a viability dye). The percentage of apoptotic cells is then quantified using flow cytometry.[6][15]

-

Antioxidant - DPPH Radical Scavenging Assay: The extract is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The ability of the extract to scavenge the radical is measured by the decrease in absorbance at a specific wavelength, from which an IC₅₀ value can be calculated.[11]

-

Antimicrobial - Agar Well Diffusion: Muller Hinton Agar plates are inoculated with test pathogens. Wells are created in the agar and filled with different concentrations of the plant extract. The plates are incubated, and the diameter of the inhibition zone around each well is measured to determine antimicrobial activity.[27]

In Vivo Study Protocols

-

Antimalarial - 4-Day Suppressive Test: Mice are inoculated with Plasmodium berghei parasites. Treatment with the plant extract (e.g., 150-300 mg/kg) begins shortly after and continues for four consecutive days. On the fifth day, blood smears are prepared to determine the percentage of parasitemia suppression compared to a control group.[19]

-

Antidiabetic - Alloxan (B1665706)/Streptozotocin (STZ) Model: Diabetes is induced in Wistar rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 100 mg/kg) or STZ. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic. These animals are then treated orally with the extract for a period (e.g., 14 or 28 days), during which blood glucose levels and other biochemical markers are monitored.[23]

-

Anti-inflammatory - Carrageenan-Induced Paw Edema: Acute inflammation is induced by injecting carrageenan into the sub-plantar surface of a rat's hind paw. The plant extract (e.g., 100-200 mg/kg) is administered orally prior to the carrageenan injection. The volume of the paw is measured at various time intervals to determine the percentage reduction in edema.[13]

Preclinical Toxicity Profile

Evaluating the safety of herbal extracts is a critical step in drug development. Several studies have assessed the toxicity of V. amygdalina.

-

Acute Toxicity: Acute toxicity tests in rats have reported LD₅₀ values above 5000 mg/kg for some extracts, indicating low toxicity.[32] Another study reported an LD₅₀ of 500 mg/kg for an aqueous leaf extract. An acute oral toxicity test of solvent fractions showed no mortality or signs of toxicity up to a dose of 2000 mg/kg.[16]

-

Sub-chronic Toxicity: A 28-day oral administration study in Sprague Dawley rats using a methanol leaf extract at doses up to 1200 mg/kg did not cause significant changes in serum biochemical parameters, body weight, or relative organ weight, suggesting no adverse effects on liver and kidney functions at these doses.[33] Histopathological investigations of the liver and kidney in other studies also reported no morphological changes.[34]

Clinical Evidence

Despite extensive preclinical data, clinical research on V. amygdalina is limited. One clinical trial investigated the use of an infusion of fresh leaves for treating uncomplicated malaria. The study found that the remedy was associated with an adequate clinical response in 67% of cases at day 14.[35] However, complete parasite clearance was low (32%), and recrudescence was high among those who did clear the parasite.[35] The treatment showed no significant side effects or toxicity.[35] This highlights the need for further clinical studies to optimize dosage, preparation methods, and potentially explore synergistic combinations.

Conclusion and Future Directions

Vernonia amygdalina is a plant with immense therapeutic potential, supported by a substantial body of preclinical evidence. Its rich content of flavonoids, alkaloids, and sesquiterpene lactones underpins its potent anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. Mechanistic studies have provided a strong rationale for its use, particularly in cancer therapy, where it induces apoptosis and cell cycle arrest through p53-independent pathways.

For drug development professionals, V. amygdalina represents a promising source of novel bioactive compounds. Future research should focus on:

-

Bio-guided Fractionation and Isolation: Identifying and characterizing the specific individual compounds responsible for each pharmacological effect.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways for the most potent compounds.

-

Standardization: Developing standardized extracts with consistent phytochemical profiles to ensure reproducible results in clinical settings.

-

Clinical Trials: Conducting well-designed, placebo-controlled clinical trials to establish the safety and efficacy of standardized extracts in humans for key indications like diabetes and as an adjunct in cancer therapy.[20]

-

Synergistic Formulations: Investigating the potential for synergistic effects when combined with conventional drugs, as has been suggested for chemotherapy.[6][7]

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. academicjournals.org [academicjournals.org]

- 3. shura.shu.ac.uk [shura.shu.ac.uk]

- 4. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. The anti-cancer activities of Vernonia amygdalina extract in human breast cancer cell lines are mediated through caspase-dependent and p53-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Anticancer Effects of Vernonia amygdalina Leaf Extract and Green-Synthesised Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijeab.com [ijeab.com]

- 10. agrifoodscience.com [agrifoodscience.com]

- 11. Phytochemical Profile and Pharmacological Activity of Vernonia amygdalina Delile Stem Bark Extracts Using Different Solvent Extraction | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 12. thescipub.com [thescipub.com]

- 13. Anti-Oxidant, Anti-Inflammatory and Antinociceptive Properties of the Acetone Leaf Extract of Vernonia Amygdalina in Some Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]

- 15. The Anti-Cancer Activities of Vernonia amygdalina Extract in Human Breast Cancer Cell Lines Are Mediated through Caspase-Dependent and p53-Independent Pathways | PLOS One [journals.plos.org]

- 16. Antimalarial activity of hydromethanolic extract and its solvent fractions of Vernonia amygdalina leaves in mice infected with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. In vivo antimalarial activity of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. plantsjournal.com [plantsjournal.com]

- 20. Therapeutic Benefit of Vernonia amygdalina in the Treatment of Diabetes and Its Associated Complications in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. phcogj.com [phcogj.com]

- 23. Antidiabetic and anti-oxidant activities of the methanol leaf extract of Vernonia amygdalina in alloxan-induced diabetes in Wistar rats | Adeoye | Journal of Medicinal Plants for Economic Development [jomped.org]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. Inhibitory Effects of Vernonia amygdalina Leaf Extracts on Free Radical Scavenging, Tyrosinase, and Amylase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 27. ijcmas.com [ijcmas.com]

- 28. tandfonline.com [tandfonline.com]

- 29. tandfonline.com [tandfonline.com]

- 30. academic.oup.com [academic.oup.com]

- 31. files.core.ac.uk [files.core.ac.uk]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. A clinical trial of the traditional medicine Vernonia amygdalina in the treatment of uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Vernolepin: A Technical Guide to its Anticancer Properties and a Hypothesis on its Role as a DNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernolepin, a sesquiterpene lactone isolated from the Vernonia genus, has demonstrated significant potential as an anticancer agent. Extensive research has characterized its cytotoxic effects, ability to induce apoptosis, and capacity to arrest the cell cycle in various cancer cell lines. While the precise molecular mechanisms underpinning these activities are not fully elucidated, this technical guide provides a comprehensive overview of the existing data on this compound's anticancer properties. Furthermore, this document posits a hypothesis that this compound's observed effects on the cell cycle may be attributed to the inhibition of DNA synthesis, potentially through the direct or indirect inhibition of DNA polymerases. This whitepaper serves as a resource for researchers in oncology and drug discovery, detailing established knowledge and proposing a novel avenue for future investigation into this compound's mechanism of action.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Found in plants of the Vernonia genus, this compound has been the subject of numerous studies due to its potent biological activities, most notably its antitumor properties[1][2]. The chemical structure of this compound, featuring reactive α,β-unsaturated carbonyl groups, is believed to be crucial for its bioactivity, allowing it to interact with biological macromolecules.

Established Anticancer Activities of this compound

This compound exhibits a range of anticancer effects that have been documented in various cancer cell lines. These activities primarily include cytotoxicity, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Cytotoxicity

This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, have been determined in several studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | Not specified, but induced apoptosis | [3] |

| JIMT-1 | Breast Cancer | 1.7 | [4] |

| MCF-7 | Breast Cancer | Low µM range | [4] |

This table summarizes available quantitative data on the cytotoxic effects of this compound. Further research is needed to establish a more comprehensive profile across a wider range of cancer cell lines.

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis, a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Studies have shown that this compound treatment leads to classic hallmarks of apoptosis in cancer cells. One study on HepG2 liver cancer cells demonstrated that this compound, along with related compounds vernodalin (B1205544) and vernolide (B1233872), induced apoptosis in a dose-dependent manner[3]. The process of apoptosis is complex and involves a cascade of signaling events.

The signaling pathway for apoptosis induction by sesquiterpene lactones like this compound often involves the intrinsic (mitochondrial) pathway. This is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to disrupt the normal progression of the cell cycle in cancer cells. Specifically, treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle[3]. The cell cycle is a tightly regulated process that governs cell division, and the G2/M checkpoint is a critical control point that ensures DNA is properly replicated and undamaged before a cell enters mitosis. Arrest at this checkpoint often indicates the presence of DNA damage or problems with DNA replication.

The precise molecular players involved in this compound-induced G2/M arrest are not yet fully elucidated but likely involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Proposed Mechanism of Action: Inhibition of DNA Synthesis

The consistent observation of G2/M phase cell cycle arrest strongly suggests that this compound may interfere with processes related to DNA integrity and replication. A plausible, yet unproven, hypothesis is that this compound directly or indirectly inhibits DNA synthesis. DNA polymerases are the enzymes responsible for synthesizing DNA, and their inhibition would lead to incomplete DNA replication, triggering the G2/M checkpoint and, ultimately, apoptosis.

The electrophilic nature of sesquiterpene lactones, including this compound, allows them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. It is conceivable that this compound could bind to and inactivate DNA polymerases or other essential proteins involved in the DNA replication complex. While direct evidence for this compound's inhibition of DNA polymerase is currently lacking, this remains a compelling area for future research.

Experimental Protocols for Investigating this compound's Mechanism of Action

To test the hypothesis that this compound acts as a DNA synthesis inhibitor, a series of well-established experimental protocols can be employed.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic concentration range of this compound on a given cancer cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product[5][6][7].

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium[8].

-

After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].

-

Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals[8].

-

Incubate overnight at 37°C[6].

-

Measure the absorbance at 570 nm using a microplate reader[5][8].

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following this compound treatment.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter and stain the DNA of dead or late apoptotic cells[9][10][11][12].

-

Protocol:

-

Seed cells and treat with this compound as for the viability assay.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle[13][14][15][16][17].

-

Protocol:

-

Seed and treat cells with this compound.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently[14].

-

Incubate the fixed cells for at least 30 minutes at 4°C[14].

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

DNA Synthesis Assay

To directly test the hypothesis of DNA synthesis inhibition, a nucleotide analog incorporation assay can be performed.

-

Principle: This assay measures the incorporation of a labeled nucleotide analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA. The incorporated EdU can then be detected via a click chemistry reaction with a fluorescent azide, and the fluorescence can be quantified by flow cytometry or microscopy.

-

Protocol (General Outline):

-

Culture cells in the presence of this compound for a predetermined time.

-

Add EdU to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform the click reaction by adding a reaction cocktail containing a fluorescent azide.

-

Wash the cells and analyze by flow cytometry or fluorescence microscopy.

-

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer activity. Its ability to induce apoptosis and cause G2/M cell cycle arrest highlights its potential as a lead compound for the development of new cancer therapeutics. The hypothesis that this compound's mechanism of action involves the inhibition of DNA synthesis provides a clear and testable direction for future research.

To validate this hypothesis, direct in vitro DNA polymerase activity assays using purified enzymes should be conducted. Furthermore, molecular docking studies could provide insights into the potential binding of this compound to the active sites of various DNA polymerases[18][19][20]. Elucidating the precise molecular target(s) of this compound will be crucial for its further development as a therapeutic agent and for the rational design of more potent and selective analogs. The experimental protocols and conceptual framework provided in this technical guide offer a solid foundation for advancing our understanding of this intriguing natural compound.

References

- 1. Tumor inhibitors. XLVI. This compound, a novel sesquiterpene dilactone tumor inhibitor from Vernonia hymenolepis A. Rich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel elemanolide dilactone tumor inhibitor from Vernonia hymenolepis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, this compound, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. nanocellect.com [nanocellect.com]

- 18. tandfonline.com [tandfonline.com]

- 19. bsu.edu.eg [bsu.edu.eg]

- 20. Docking studies of sesquiterpene lactones isolated from Ambrosia maritima L. reveals their potential anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Platelet Aggregation Activity of Vernolepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract